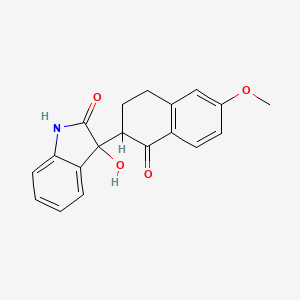
1-(4-ethylbenzoyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethylbenzoyl)azepane, also known as EBA, is a chemical compound with the molecular formula C15H21NO2. It is a cyclic amide that belongs to the class of benzoylazepanes. EBA has been extensively studied for its potential use as a pharmaceutical agent due to its unique chemical properties.
Mécanisme D'action
The exact mechanism of action of 1-(4-ethylbenzoyl)azepane is not fully understood. However, studies suggest that 1-(4-ethylbenzoyl)azepane may act by inhibiting the activity of enzymes involved in inflammation and cancer growth. 1-(4-ethylbenzoyl)azepane may also modulate the activity of neurotransmitters in the brain, which could explain its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
1-(4-ethylbenzoyl)azepane has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 1-(4-ethylbenzoyl)azepane has been shown to have antioxidant activity and can protect against oxidative stress. 1-(4-ethylbenzoyl)azepane has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-ethylbenzoyl)azepane in lab experiments is its relatively simple synthesis method. 1-(4-ethylbenzoyl)azepane is also stable under a variety of conditions, making it easy to handle and store. However, one limitation of using 1-(4-ethylbenzoyl)azepane in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 1-(4-ethylbenzoyl)azepane. One area of interest is the development of 1-(4-ethylbenzoyl)azepane-based therapies for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of 1-(4-ethylbenzoyl)azepane-based therapies for the treatment of inflammatory and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-ethylbenzoyl)azepane and to identify potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 1-(4-ethylbenzoyl)azepane involves the reaction of 4-ethylbenzoyl chloride with 1-aminocyclohexane in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(4-ethylbenzoyl)azepane has been studied for its potential use as a therapeutic agent for a variety of conditions. One study found that 1-(4-ethylbenzoyl)azepane has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that 1-(4-ethylbenzoyl)azepane can inhibit the growth of cancer cells in vitro and in vivo. 1-(4-ethylbenzoyl)azepane has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
azepan-1-yl-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-13-7-9-14(10-8-13)15(17)16-11-5-3-4-6-12-16/h7-10H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFFSGCVHVGUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(4-ethylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4984731.png)
![3-fluoro-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4984734.png)
![methyl 4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4984736.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide](/img/structure/B4984741.png)
![4-({3-[(3-chlorophenyl)amino]-2-quinoxalinyl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984744.png)
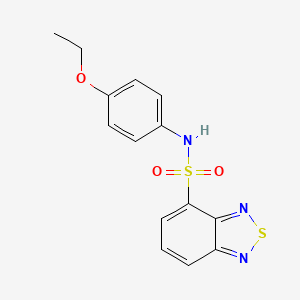
![4-{[2-fluoro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4984759.png)
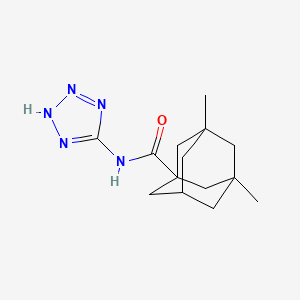
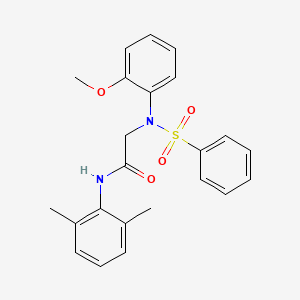
![N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide](/img/structure/B4984778.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4984784.png)
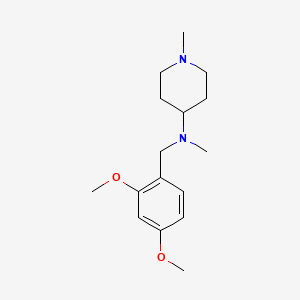
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4984805.png)
